4-[2-(3-Methoxyphenyl)ethyl]aniline
Description
4-[2-(3-Methoxyphenyl)ethyl]aniline (CAS: 1185303-99-4) is an aromatic amine featuring a 3-methoxyphenethyl group attached to the para position of an aniline ring. Its molecular formula is C15H17NO·HCl (hydrochloride salt), with a molecular weight of 263.11 g/mol. Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 1/2
- Rotatable bonds: 4
- Topological polar surface area (TPSA): 35.2 Ų
- Complexity: 211 (calculated based on branching and functional groups) .
This compound has been utilized in medicinal chemistry, such as in the synthesis of isoxazole-based small molecules (e.g., 4-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline), demonstrating its role in structure-activity relationship (SAR) studies .
Properties
CAS No. |
110997-87-0 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
4-[2-(3-methoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C15H17NO/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12/h2-4,7-11H,5-6,16H2,1H3 |
InChI Key |
KVOIZIWCFFTRTE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CCC2=CC=C(C=C2)N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Aniline Derivatives
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly influence solubility, reactivity, and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 3-methoxy group in the target compound enhances electron density on the aromatic ring compared to electron-withdrawing groups like chloro (e.g., in ), which may reduce reactivity in electrophilic substitution reactions.
- Hydrophobicity : The chloro substituent in increases XLogP3 (4.5), suggesting higher lipophilicity than the methoxy-substituted analogs.
- Biological relevance : Piperazine-containing derivatives (e.g., ) are often explored for their pharmacokinetic profiles, as the basic nitrogen improves water solubility in protonated forms.
Conformational and Crystallographic Insights
- Crystal packing : Weak intermolecular C–H⋯O hydrogen bonds stabilize structures of methoxy-substituted anilines (e.g., 4-methoxy-2-methylaniline derivatives ).
- Software tools : Programs like SHELXL and ORTEP-3 are critical for analyzing conformational preferences and electronic properties in such compounds.
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